

# An In-depth Technical Guide to the Spectroscopic Data of Fenoxaprop-P-ethyl

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## Compound of Interest

Compound Name: *Fenoxaprop-P*

Cat. No.: *B040489*

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This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **Fenoxaprop-P-ethyl**. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who are working with this compound. This guide includes detailed spectroscopic data, experimental protocols for data acquisition, and a workflow diagram for the analytical determination of **Fenoxaprop-P-ethyl**.

## Chemical Information

- IUPAC Name: ethyl (2R)-2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]propanoate[1]
- Molecular Formula: C<sub>18</sub>H<sub>16</sub>ClNO<sub>5</sub>[1][2]
- Molecular Weight: 361.8 g/mol [1][2]
- CAS Number: 71283-80-2[2][3]

**Fenoxaprop-P-ethyl** is the R-isomer of the herbicide fenoxaprop-ethyl and is known for its post-emergence activity against annual and perennial grass weeds.[4] It functions by inhibiting acetyl-CoA carboxylase, an enzyme crucial for fatty acid biosynthesis.[4]

## Spectroscopic Data

The following sections present the NMR and mass spectrometry data for **Fenoxaprop-P-ethyl** in a structured format.

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The data presented below is for fenoxaprop-ethyl, the racemic mixture, as it is readily available and representative for the P-ethyl enantiomer.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for Fenoxaprop-ethyl

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
7.43	m	Aromatic CH
7.39	m	Aromatic CH
7.33	m	Aromatic CH
7.30	m	Aromatic CH
7.25	m	Aromatic CH
6.96	m	Aromatic CH
6.94	m	Aromatic CH
4.72	q	O-CH(CH <sub>3</sub> )
4.23	q	O-CH <sub>2</sub> (CH <sub>3</sub> )
1.63	d	O-CH(CH <sub>3</sub> )
1.27	t	O-CH <sub>2</sub> (CH <sub>3</sub> )

Solvent: CDCl<sub>3</sub>, Frequency:  
400 MHz[[1](#)]

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for Fenoxaprop-ethyl

Chemical Shift ( $\delta$ ) ppm	Assignment
171.86	C=O (ester)
162.83	Aromatic C-O
155.89	Aromatic C-O
148.49	Aromatic C
146.86	Aromatic C
139.56	Aromatic C-Cl
128.81	Aromatic CH
125.06	Aromatic CH
121.19	Aromatic CH
119.21	Aromatic CH
116.36	Aromatic CH
110.67	Aromatic CH
73.31	O-CH(CH <sub>3</sub> )
61.43	O-CH <sub>2</sub> (CH <sub>3</sub> )
18.56	O-CH(CH <sub>3</sub> )
14.15	O-CH <sub>2</sub> (CH <sub>3</sub> )

Solvent: CDCl<sub>3</sub>, Frequency: 100.40 MHz[[1](#)]

Mass spectrometry is used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

Table 3: LC-MS/MS Data for **Fenoxaprop-P-ethyl**

Precursor Ion [M+H] <sup>+</sup> (m/z)	Collision Energy	Major Fragment Ions (m/z)	Relative Intensity
362.079	15% (nominal)	288.0423	64
362.0787	HCD (NCE 20-30- 40%)	288.04211	100
362.07883	49.89		
121.06509	13.12		
119.04947	12.86		
244.05225	10.60		

Ionization Mode: ESI+

[\[1\]](#)[\[2\]](#)

Table 4: GC-MS Data for Fenoxaprop-ethyl

Major Fragment Ions (m/z)
361
290
288
247

Source: NIST Mass Spectrometry Data Center[\[1\]](#)

## Experimental Protocols

This section details the methodologies for acquiring NMR and mass spectrometry data for **Fenoxaprop-P-ethyl**.

A general protocol for acquiring NMR spectra of small molecules like **Fenoxaprop-P-ethyl** is as follows:

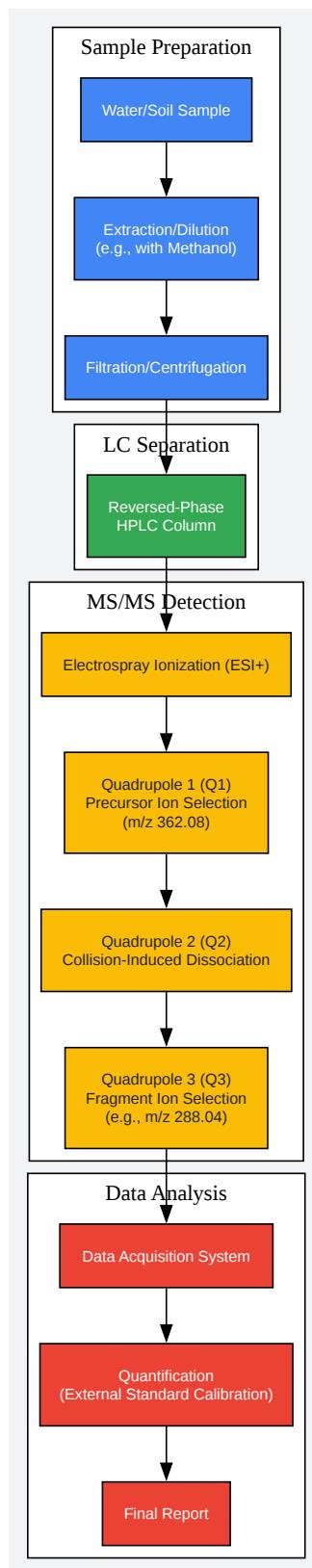
- Sample Preparation: Dissolve approximately 5-10 mg of the **Fenoxaprop-P-ethyl** standard in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ). The sample is then transferred to a 5 mm NMR tube.
- Instrument Setup:
  - Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.
  - Lock the spectrometer on the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity. This can be done manually or automatically using routines like topshim.<sup>[5]</sup>
  - Tune and match the probe for the desired nuclei ( $^1\text{H}$  and  $^{13}\text{C}$ ).
- Data Acquisition:
  - $^1\text{H}$  NMR: Acquire a one-dimensional proton spectrum using a standard pulse program (e.g., zg30 or zggpw5).<sup>[5]</sup> Key parameters include the spectral width, number of scans, and relaxation delay.
  - $^{13}\text{C}$  NMR: Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence (e.g., zpgpg30). A larger number of scans is typically required for  $^{13}\text{C}$  due to its lower natural abundance and smaller gyromagnetic ratio.
- Data Processing:
  - Apply Fourier transformation to the acquired free induction decays (FIDs).
  - Phase the resulting spectra.
  - Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
  - Integrate the peaks in the  $^1\text{H}$  spectrum and pick the peaks in both  $^1\text{H}$  and  $^{13}\text{C}$  spectra.

The following protocol is based on the Bayer Method FP-003-W11-01 for the determination of **Fenoxaprop-P-ethyl** and its metabolites in water.[6]

- Sample Preparation: Water samples are diluted with methanol before analysis.[6]
- Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source is used.[6]
  - LC Column: A suitable reversed-phase column, such as a Waters XBridge C18 (3.5  $\mu$ m, 2.1x50 mm), is employed.[1]
  - Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium acetate to improve ionization.
- MS/MS Detection:
  - The mass spectrometer is operated in the positive electrospray ionization mode (ESI+).
  - Multiple Reaction Monitoring (MRM) is used for quantification. Two ion transitions are typically monitored for each analyte: one for quantitation (primary) and one for confirmation (secondary).[6]
- Quantification: An external standard calibration curve is prepared using analytical standards of **Fenoxaprop-P-ethyl**. The concentration in the samples is determined by comparing the peak areas to the calibration curve. The limit of quantitation (LOQ) for this method has been defined as 0.5 ng/mL.[6]

## Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of **Fenoxaprop-P-ethyl** in environmental samples using LC-MS/MS.

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Caption: Workflow for the analysis of **Fenoxaprop-P-ethyl** by LC-MS/MS.

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)